molecular formula C13H10FNO3 B6387378 5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261975-30-7

5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6387378
CAS No.: 1261975-30-7
M. Wt: 247.22 g/mol
InChI Key: BNJRJTYBWWUPRQ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-4-methylphenylboronic acid with isonicotinic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atom and hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-methylphenylboronic acid
  • 4-Fluorophenol
  • 2-Fluorophenol

Comparison

Compared to similar compounds, 5-(2-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both a fluorine atom and a hydroxyisonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-7-2-3-8(11(14)4-7)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJRJTYBWWUPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687155
Record name 5-(2-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-30-7
Record name 5-(2-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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